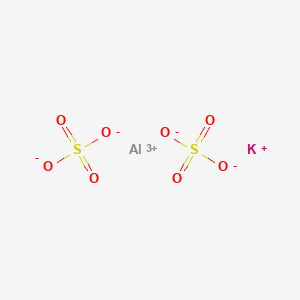
Basic Blue 53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic Blue 53 is a synthetic dye that is commonly used in the textile industry to dye fabrics. It is a cationic dye that has a bright blue color and is highly soluble in water. Basic Blue 53 is also used in various other industries, including paper, ink, and leather. The purpose of
Wirkmechanismus
Basic Blue 53 is a cationic dye that binds to negatively charged molecules such as DNA, RNA, and proteins. The binding of Basic Blue 53 to these molecules results in a change in color, which can be used to detect the presence of the molecule.
Biochemical and Physiological Effects:
Basic Blue 53 has been shown to have some biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. Basic Blue 53 has also been shown to have some genotoxic effects, which can lead to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Basic Blue 53 is its high solubility in water, which makes it easy to use in various lab experiments. It is also relatively inexpensive compared to other dyes. However, Basic Blue 53 has some limitations, including its potential toxicity to cells and its limited stability in certain conditions.
Zukünftige Richtungen
There are several future directions for research on Basic Blue 53. One area of research is the development of new biosensors using Basic Blue 53. Another area of research is the study of the genotoxic effects of Basic Blue 53 and its potential role in cancer development. Additionally, there is a need for further research on the toxicity of Basic Blue 53 and its potential impact on human health and the environment.
Conclusion:
Basic Blue 53 is a synthetic dye that has a bright blue color and is highly soluble in water. It has been extensively studied for its potential applications in various scientific fields. Basic Blue 53 has been shown to have some biochemical and physiological effects, and it has some advantages and limitations for lab experiments. There are several future directions for research on Basic Blue 53, including the development of new biosensors and the study of its genotoxic effects.
Synthesemethoden
Basic Blue 53 is synthesized by reacting 4,4'-diaminodiphenylamine with 2,5-dichloroaniline in the presence of a catalyst. The reaction is carried out in a solvent such as water or ethanol and at elevated temperatures. The resulting product is then purified and dried to obtain Basic Blue 53.
Wissenschaftliche Forschungsanwendungen
Basic Blue 53 has been extensively studied for its potential applications in various scientific fields. It has been used as a staining agent for biological samples, such as cells and tissues. Basic Blue 53 has also been used as a pH indicator in chemical reactions. In addition, Basic Blue 53 has been used in the development of biosensors for detecting various biomolecules.
Eigenschaften
CAS-Nummer |
11075-20-0 |
|---|---|
Molekularformel |
C17H17I3N4SZn |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




